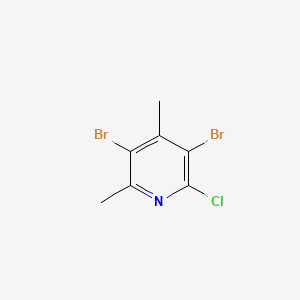
3,5-Dibromo-2-chloro-4,6-dimethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromo-2-chloro-4,6-dimethylpyridine is a chemical compound with the molecular formula C7H6Br2ClN It is a derivative of pyridine, characterized by the presence of two bromine atoms, one chlorine atom, and two methyl groups attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-chloro-4,6-dimethylpyridine typically involves the bromination and chlorination of 4,6-dimethylpyridine. One common method includes the following steps:
Bromination: 4,6-dimethylpyridine is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the 3 and 5 positions.
Chlorination: The brominated product is then subjected to chlorination using a chlorinating agent like phosphorus pentachloride or thionyl chloride to introduce a chlorine atom at the 2 position.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dibromo-2-chloro-4,6-dimethylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while oxidation may produce a pyridine N-oxide.
Aplicaciones Científicas De Investigación
3,5-Dibromo-2-chloro-4,6-dimethylpyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,5-Dibromo-2-chloro-4,6-dimethylpyridine involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms can form halogen bonds with target molecules, influencing their activity. The methyl groups may also contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4,6-dimethylpyridine: This compound lacks the bromine atoms present in 3,5-Dibromo-2-chloro-4,6-dimethylpyridine, resulting in different chemical properties and reactivity.
3,5-Dibromo-4-chloro-2,6-dimethylpyridine: This compound has a similar structure but with the chlorine atom at the 4 position instead of the 2 position.
Uniqueness
This compound is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the pyridine ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C7H6Br2ClN |
|---|---|
Peso molecular |
299.39 g/mol |
Nombre IUPAC |
3,5-dibromo-2-chloro-4,6-dimethylpyridine |
InChI |
InChI=1S/C7H6Br2ClN/c1-3-5(8)4(2)11-7(10)6(3)9/h1-2H3 |
Clave InChI |
BKMOCGVAJFPIFY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=C1Br)Cl)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoic acid, 3-amino-2-[(ethoxycarbonyl)[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]amino]-, methyl ester](/img/structure/B15062464.png)
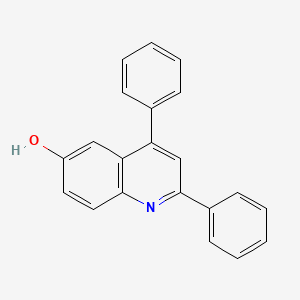
![4-Chloro-7-(2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15062494.png)
![tert-Butyl (3-bromo-4-chloro-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B15062506.png)
![tert-butyl 2-[4-[methoxy(methyl)carbamoyl]-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B15062509.png)
![2H-Thieno[3,2-e]-1,2-thiazin-4-amine, N-ethyl-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide](/img/structure/B15062512.png)
![{[4-(3-Chloropropanoyl)-3,4-dihydroquinoxalin-1(2h)-yl]methylidene}propanedinitrile](/img/structure/B15062519.png)
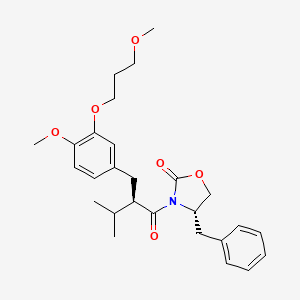
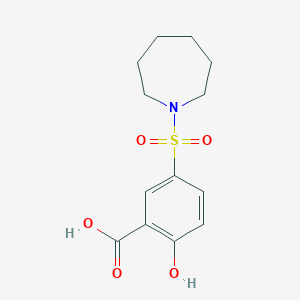
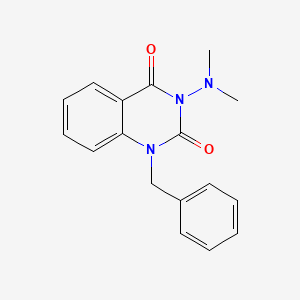
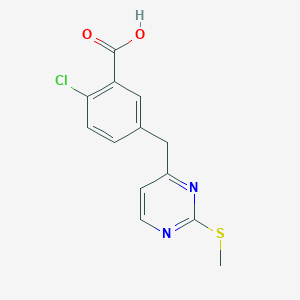

![6-Chloro-2-(2,6-dichloro-3,5-dimethoxyphenyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B15062560.png)
